4-Fluorobenzylamine
Overview
Description
4-Fluorobenzylamine is an organic compound belonging to the class of phenylmethylamines. It consists of a benzene ring substituted with a fluorine atom and an amine group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
It is known that the compound interacts with its target, potentially altering its function .
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
4-Fluorobenzylamine is known to interact with certain enzymes and proteins. For instance, it has been identified as a target of the enzyme trypsin-1
Molecular Mechanism
It is known to interact with trypsin-1 , but the details of this interaction, including whether it results in enzyme inhibition or activation, and its impact on gene expression, are not clear
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluorobenzylamine involves the reduction of 4-Fluorobenzonitrile using sodium borohydride in the presence of a transition metal catalyst . Another method includes the reaction of 4-Fluorobenzyl chloride with ammonia or an amine under suitable conditions .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 4-Fluorobenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure .
Types of Reactions:
Reduction: The compound can be reduced to form 4-Fluorobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzylamine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the fluorine atom.
4-Fluorobenzaldehyde: Contains a formyl group instead of an amine group.
4-Fluorobenzoic acid: Contains a carboxyl group instead of an amine group.
Uniqueness: 4-Fluorobenzylamine is unique due to the presence of both a fluorine atom and an amine group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity as a potassium channel blocker .
Properties
IUPAC Name |
(4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059698 | |
Record name | Benzenemethanamine, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Fluorobenzylamine | |
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CAS No. |
140-75-0 | |
Record name | 4-Fluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Fluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158269 | |
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Record name | Benzenemethanamine, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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